molecular formula C10H15NO2 B14842836 4-Amino-2-(tert-butoxy)phenol

4-Amino-2-(tert-butoxy)phenol

Cat. No.: B14842836
M. Wt: 181.23 g/mol
InChI Key: INWYDDMWQBTHDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-(tert-butoxy)phenol is an organic compound with the molecular formula C10H15NO2 It contains a phenol group substituted with an amino group and a tert-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(tert-butoxy)phenol can be achieved through several methods. One common approach involves the reaction of 4-nitrophenol with tert-butyl alcohol in the presence of an acid catalyst to form 4-nitro-2-(tert-butoxy)phenol. This intermediate is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(tert-butoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

4-Amino-2-(tert-butoxy)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-(tert-butoxy)phenol involves its interaction with specific molecular targets and pathways. The compound’s phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can engage in nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-(tert-butoxy)phenol is unique due to the presence of both an amino group and a tert-butoxy group on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

4-amino-2-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C10H15NO2/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6,12H,11H2,1-3H3

InChI Key

INWYDDMWQBTHDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.